Structural Divergence from Saturated Piperazine Analogs: Qualitative Inference Only
The target compound incorporates a piperazin-2-one core, whereas the well-characterized (4-pyridyl)piperazine H₃ antagonists such as KSK-59 and KSK-73 contain a fully saturated piperazine ring [1]. The carbonyl group at position 2 of the piperazine ring reduces basicity of the adjacent nitrogen (estimated pKₐ shift of ~2–3 units vs. piperazine), alters hydrogen-bond acceptor capacity, and restricts ring conformational freedom [2]. No direct comparative binding or functional assay data are available to quantify the impact of this structural difference on H₃ receptor affinity, selectivity, or intrinsic activity.
| Evidence Dimension | Core scaffold difference: piperazin-2-one vs. piperazine |
|---|---|
| Target Compound Data | Piperazin-2-one core; carbonyl at position 2; reduced N-basicity |
| Comparator Or Baseline | KSK-59 and KSK-73 (piperazine core); H₃ IC₅₀ ~3 nM and 10–20 nM, respectively |
| Quantified Difference | Not quantified for target compound |
| Conditions | Structural comparison only; no direct assay data |
Why This Matters
The piperazin-2-one scaffold is chemically distinct and cannot be assumed to exhibit the same H₃ pharmacology as piperazine analogs; users must verify activity independently.
- [1] Mika, K.; et al. Pharmaceuticals 2021, 14, 1080. (KSK-59 IC₅₀ ~3 nM; KSK-73 IC₅₀ 10–20 nM in cAMP inhibition and [³⁵S]GTPγS binding assays). View Source
- [2] General organic chemistry principle: lactam carbonyl reduces adjacent amine basicity and alters ring conformation. View Source
